molecular formula C21H14ClF3N2 B14124312 N-[(Z)-[(E)-3-(2-chloro-6-fluorophenyl)-1-(4-fluorophenyl)prop-2-enylidene]amino]-4-fluoroaniline

N-[(Z)-[(E)-3-(2-chloro-6-fluorophenyl)-1-(4-fluorophenyl)prop-2-enylidene]amino]-4-fluoroaniline

Cat. No.: B14124312
M. Wt: 386.8 g/mol
InChI Key: KVXVJRGFNQCJRY-OYNBAZGOSA-N
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Description

(E)-1-[(2E)-3-(2-chloro-6-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-ylidene]-2-(4-fluorophenyl)hydrazine is a complex organic compound characterized by the presence of multiple fluorine and chlorine atoms attached to a phenylpropene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[(2E)-3-(2-chloro-6-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-ylidene]-2-(4-fluorophenyl)hydrazine typically involves multi-step organic reactions. One common method includes the condensation of 2-chloro-6-fluorobenzaldehyde with 4-fluorobenzaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with hydrazine hydrate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[(2E)-3-(2-chloro-6-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-ylidene]-2-(4-fluorophenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, (E)-1-[(2E)-3-(2-chloro-6-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-ylidene]-2-(4-fluorophenyl)hydrazine is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-1-[(2E)-3-(2-chloro-6-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-ylidene]-2-(4-fluorophenyl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Chloro-fluoro phenyl derivatives: Compounds with similar halogenated phenyl groups.

    Hydrazine derivatives: Compounds containing the hydrazine functional group.

Uniqueness

What sets (E)-1-[(2E)-3-(2-chloro-6-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-ylidene]-2-(4-fluorophenyl)hydrazine apart is its specific arrangement of halogen atoms and the conjugated system, which may confer unique reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C21H14ClF3N2

Molecular Weight

386.8 g/mol

IUPAC Name

N-[(Z)-[(E)-3-(2-chloro-6-fluorophenyl)-1-(4-fluorophenyl)prop-2-enylidene]amino]-4-fluoroaniline

InChI

InChI=1S/C21H14ClF3N2/c22-19-2-1-3-20(25)18(19)12-13-21(14-4-6-15(23)7-5-14)27-26-17-10-8-16(24)9-11-17/h1-13,26H/b13-12+,27-21-

InChI Key

KVXVJRGFNQCJRY-OYNBAZGOSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C/C(=N/NC2=CC=C(C=C2)F)/C3=CC=C(C=C3)F)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=CC(=NNC2=CC=C(C=C2)F)C3=CC=C(C=C3)F)F

Origin of Product

United States

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